molecular formula C21H16O3 B5526380 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B5526380
M. Wt: 316.3 g/mol
InChI Key: RSLJNPHUPRVOMK-UHFFFAOYSA-N
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Description

6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system that combines cyclopentane, furan, and chromene moieties, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted phenylacetic acid with a furan derivative in the presence of a cyclizing agent can yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-9-(2-methyl-2-propanyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione
  • 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione

Uniqueness

6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is unique due to its specific structural features, such as the presence of a phenyl group and a fused ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

10-methyl-14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c1-12-19-17(18(11-23-19)13-6-3-2-4-7-13)10-16-14-8-5-9-15(14)21(22)24-20(12)16/h2-4,6-7,10-11H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLJNPHUPRVOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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